Human TSHR Antagonist Potency: 250‑Fold Improvement Over S37a
In a head‑to‑head cross‑study comparison of human TSHR antagonism measured by cAMP reduction in HEK293 cells, N‑(2‑([2,3'‑bithiophen]‑5‑yl)ethyl)‑2‑(methylthio)benzamide (IC50 = 82 nM) is approximately 250‑fold more potent than TSHR antagonist S37a (IC50 ≈ 20 µM) [1]. Both assays employed Eu‑cAMP tracer‑based TR‑FRET detection after 2 h incubation, allowing direct potency ranking.
| Evidence Dimension | Human TSHR antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 82 nM |
| Comparator Or Baseline | TSHR antagonist S37a: IC50 ≈ 20 µM |
| Quantified Difference | ~250‑fold more potent (82 nM vs. 20,000 nM) |
| Conditions | hTSHR expressed in HEK293 cells; reduction in cAMP production measured by Eu‑cAMP TR‑FRET after 2 h incubation |
Why This Matters
The 250‑fold potency advantage means that the target compound can achieve full receptor occupancy at concentrations far below those required for S37a, reducing the risk of off‑target effects in cell‑based and in‑vivo experiments.
- [1] BindingDB. BDBM50614116. hTSHR IC50 = 82 nM (HEK293, Eu‑cAMP TR‑FRET, 2 h). Accessible at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50614116 View Source
